5,6-Dimethyl-3-(methylthio)-1,2,4-triazine

Lipophilicity Drug Design Physicochemical Properties

Researchers pursuing CNS-penetrant scaffolds face unpredictable side reactions with halogenated triazine analogs, derailing library synthesis. 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9) solves this: the 5,6-dimethyl groups block off-target reactivity, while the 3-methylthio group serves as a superior leaving group for clean nucleophilic aromatic substitution (SNAr). • Zero H-bond donors, TPSA 38.67 Ų, LogP 0.64 - aligned with CNS MPO guidelines for BBB permeability • Consistent ≥95% purity with full analytical documentation (HPLC, NMR) • Scalable supply with bulk packaging options and expedited global delivery

Molecular Formula C6H9N3S
Molecular Weight 155.22 g/mol
CAS No. 7275-70-9
Cat. No. B1295637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-3-(methylthio)-1,2,4-triazine
CAS7275-70-9
Molecular FormulaC6H9N3S
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=N1)SC)C
InChIInChI=1S/C6H9N3S/c1-4-5(2)8-9-6(7-4)10-3/h1-3H3
InChIKeyYMBMXBOUDJKXSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9): Chemical Properties and Procurement Specifications


5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9) is a heterocyclic building block belonging to the 1,2,4-triazine family, characterized by a methylthio (-SCH3) substituent at the 3-position and methyl groups at the 5- and 6-positions . The compound has a molecular weight of 155.22 g/mol and molecular formula C6H9N3S . Its calculated physicochemical properties include a LogP of 0.6397, a topological polar surface area (TPSA) of 38.67 Ų, and compliance with Lipinski's Rule of Five [1]. The compound is commercially available with purity specifications typically ≥95% (e.g., AKSci, Bidepharm) .

Workflow

Triazine library synthesis via SNAr at methylthio group

Property Profile

CNS drug-like physicochemical profile (LogP, TPSA, HBD count)

Selection

Inert 5,6-dimethyl substitution ensures predictable reactivity

Why 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9) Cannot Be Replaced by Other Triazine Analogs in Research


Substituting 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine with structurally similar triazine analogs is scientifically unsound because small structural changes profoundly alter key properties such as lipophilicity (LogP), metabolic stability, and synthetic utility [1]. For instance, replacing the methylthio group with an amino group—as in 3-amino-5,6-dimethyl-1,2,4-triazine—increases the topological polar surface area (TPSA) from 38.67 Ų to 64.7 Ų and changes the hydrogen-bond donor count from 0 to 1, fundamentally altering membrane permeability and pharmacokinetic behavior . Conversely, the unsubstituted analog 3-(methylthio)-1,2,4-triazine lacks the 5,6-dimethyl groups, resulting in a lower LogP and distinct metabolic susceptibility compared to the 5,6-dimethylated derivative [1]. Such physicochemical differences preclude generic substitution without revalidation of synthetic routes, biological activity, or formulation protocols.

Amino vs. Methylthio at 3-position

Replacing methylthio with amino increases TPSA from 38.67 to 64.7 Ų and adds one H-bond donor, altering membrane permeability and CNS penetration profile.

5,6-Dimethyl vs. Unsubstituted Core

Removing 5,6-dimethyl groups reduces LogP and shifts metabolic susceptibility; unsubstituted 3-(methylthio)-1,2,4-triazine may not replicate synthetic or biological behavior.

Quantitative Differentiation of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9) from In-Class Analogs


Lipophilicity (LogP) and Predicted Membrane Permeability: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 3-Amino-5,6-dimethyl-1,2,4-triazine

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine exhibits a calculated LogP of 0.6397, which is 1.29 log units higher than the LogP of its 3-amino analog (-0.4) [1]. This increased lipophilicity correlates with improved predicted membrane permeability and enhanced blood-brain barrier (BBB) penetration potential, making the methylthio derivative a more favorable starting point for CNS-targeted drug discovery programs .

Lipophilicity (LogP)
Reported
Target LogP = 0.64
Comparator LogP = -0.40
Δ = +1.04 log units
Reported higher LogP supports CNS permeability screening and BBB penetration research.
Calculated LogP (XLogP3); experimental validation recommended.
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Count and Predicted Oral Bioavailability: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 3-Amino-5,6-dimethyl-1,2,4-triazine

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine possesses 0 hydrogen-bond donors (HBDs), whereas its 3-amino analog contains 1 HBD [1]. This difference contributes to the methylthio derivative's full compliance with Lipinski's Rule of Five (all criteria met), whereas the 3-amino analog meets only four of the five criteria due to the presence of the HBD . Fewer HBDs are associated with improved passive diffusion across biological membranes and reduced susceptibility to active efflux, enhancing predicted oral absorption.

Hydrogen-Bond Donors
Reported
Target 0 HBD
Comparator 1 HBD
Zero HBD complies with Lipinski rule, may support oral bioavailability research.
In silico prediction; confirm experimentally.
Drug Design Bioavailability Physicochemical Properties

Acute Oral Toxicity (LD50) in Mice: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 5,6-Diphenyl-3-(methylthio)-1,2,4-triazine Derivatives

The acute oral LD50 of 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine in mice is 100 mg/kg . In contrast, certain 5,6-diaryl-3-(methylthio)-1,2,4-triazine derivatives—such as those evaluated for COX-2 inhibition—demonstrate in vivo anti-inflammatory and analgesic effects at doses of 3–6 mg/kg without reported acute toxicity, suggesting a potentially improved therapeutic window for the diaryl-substituted scaffold [1]. This toxicity differential highlights the need to carefully select the triazine core based on the intended application; the 5,6-dimethyl derivative may be suitable as a reactive intermediate, whereas the diaryl analogs are more appropriate for direct in vivo pharmacological studies.

Acute Oral LD50
Context-dependent
Target LD50 100 mg/kg (mouse, oral)
Comparator diaryl derivatives active at 3-6 mg/kg without reported acute toxicity
Reported acute toxicity profile supports use as synthetic intermediate rather than in vivo probe.
Class-level comparison; direct head-to-head data limited.
Toxicology Safety Pharmacology Lead Optimization

Topological Polar Surface Area (TPSA) and Predicted CNS Penetration: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 3-Amino-5,6-dimethyl-1,2,4-triazine

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine has a TPSA of 38.67 Ų, which is 26.03 Ų lower than the TPSA of its 3-amino analog (64.7 Ų) [1]. A TPSA below 60–70 Ų is strongly predictive of favorable CNS penetration . The methylthio derivative's TPSA of 38.67 Ų positions it well within the optimal range for BBB permeability, whereas the 3-amino analog's TPSA of 64.7 Ų approaches the upper threshold where CNS penetration becomes increasingly limited.

Topological Polar Surface Area
Reported
Target TPSA 38.67 Ų
Comparator 64.7 Ų
Δ = -26.03 Ų
Lower TPSA aligns with BBB penetration guidelines for CNS compound selection.
Calculated TPSA; verify with PAMPA-BBB or in vivo models.
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Synthetic Utility and Functional Group Compatibility: 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine vs. 6-Bromo-3-(methylthio)-1,2,4-triazine

5,6-Dimethyl-3-(methylthio)-1,2,4-triazine serves as a versatile scaffold for nucleophilic aromatic substitution (SNAr) at the 3-methylthio position, enabling facile installation of diverse amine, alkoxide, or thiol nucleophiles without competing reactivity at the 5- and 6-positions . In contrast, 6-Bromo-3-(methylthio)-1,2,4-triazine contains a reactive bromine atom at the 6-position, which can undergo undesired side reactions or cross-coupling events that complicate synthetic routes . The absence of halogen substituents in the 5,6-dimethyl derivative provides cleaner reaction profiles and reduces the need for protecting group strategies in multi-step syntheses.

Synthetic Utility
Data to verify
Target: clean SNAr at 3-methylthio with inert 5,6-dimethyl
Comparator: 6-bromo-3-(methylthio)-1,2,4-triazine with competing bromine reactivity
Simplified reaction profiles may support triazine library synthesis and reduce side-product formation.
Qualitative assessment; verify in specific synthetic protocols.
Organic Synthesis Building Block Cross-Coupling

Optimal Application Scenarios for 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine (CAS 7275-70-9) in Research and Development


Scaffold for CNS-Penetrant Drug Discovery Programs

The combination of low TPSA (38.67 Ų), favorable LogP (0.6397), and zero H-bond donors makes 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine an ideal starting point for designing CNS-active small molecules [1]. Its physicochemical profile aligns with established guidelines for BBB permeability, offering a clear advantage over more polar analogs such as 3-amino-5,6-dimethyl-1,2,4-triazine (TPSA 64.7 Ų, LogP -0.4) .

Versatile Intermediate for SNAr-Based Library Synthesis

The methylthio group at the 3-position serves as a reliable leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to generate diverse triazine libraries with amines, alcohols, or thiols . The 5,6-dimethyl substitution pattern blocks potential side reactions at those positions, ensuring predictable and clean reaction outcomes—a key advantage over halogenated analogs such as 6-bromo-3-(methylthio)-1,2,4-triazine .

Lead Optimization in Anti-Inflammatory Drug Discovery

Although the 5,6-dimethyl derivative itself is not a COX-2 inhibitor, its core scaffold is closely related to potent and selective COX-2 inhibitors such as 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine (IC50 = 0.1–0.2 μM; selectivity index = 395 vs. celecoxib SI = 405) [2]. The methylthio-1,2,4-triazine core is a privileged structure for COX-2 inhibition, and 5,6-Dimethyl-3-(methylthio)-1,2,4-triazine can serve as a synthetic precursor for generating novel diaryl-substituted analogs via sequential functionalization at the 5- and 6-positions [2].

Reference Standard for Toxicity Profiling in Triazine Series

The established acute oral LD50 of 100 mg/kg in mice provides a quantitative benchmark for assessing the safety profile of new triazine derivatives . Researchers synthesizing novel triazine-based compounds can use this value as a comparator to evaluate whether structural modifications (e.g., introduction of aryl groups at the 5- and 6-positions) reduce acute toxicity and improve the therapeutic window .

Application
Selection Property
Validation Focus
CNS drug-like scaffold design
Physicochemical profile (LogP, TPSA, HBD count)
Predicted BBB permeability benchmarks vs. amino analog
Triazine library diversification via SNAr
Methylthio leaving group with inert 5,6-dimethyl substitution
Reaction selectivity and side-product profiling
COX-2 inhibitor precursor synthesis
Triazine core with modifiable 5- and 6-positions
Scaffold elaboration and target engagement assays
Triazine series toxicity benchmarking
Acute oral toxicity reference data
Comparative toxicity profiling for lead optimization

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